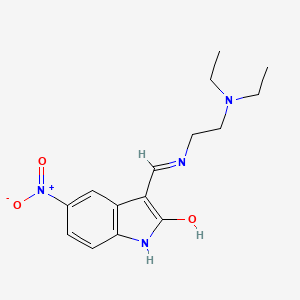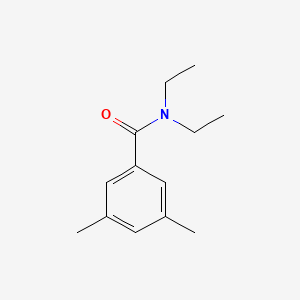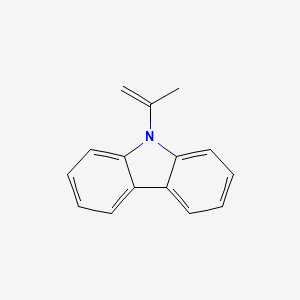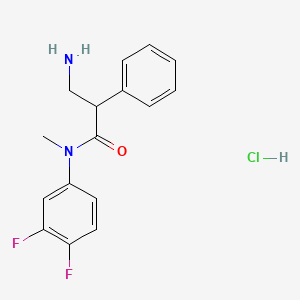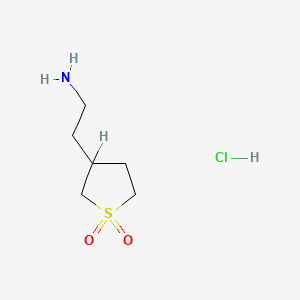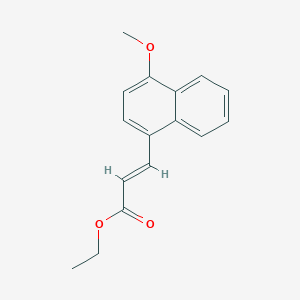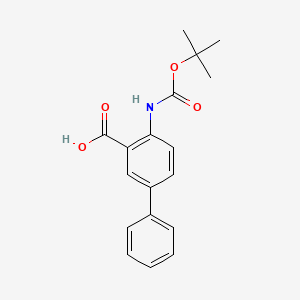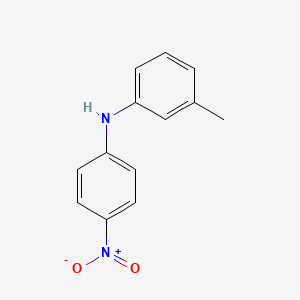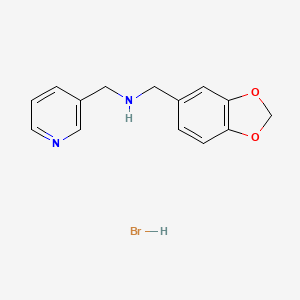
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide
Vue d'ensemble
Description
“(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609396-27-1 . It has a molecular weight of 323.19 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)(3-pyridinyl)methanamine hydrobromide . The InChI code for this compound is 1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s linear formula is C14 H14 N2 O2 . Br H .Applications De Recherche Scientifique
Anticancer Research
This compound has been utilized in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles with 3-N-fused heteroaryl moieties . These indoles have shown promising activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia. The compound’s ability to induce cell cycle arrest and apoptosis makes it a valuable template for developing new anticancer agents.
Molecular Diversity Studies
The structural diversity of indoles, including those derived from (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide, is explored to understand the structure–activity relationships . These studies are crucial for identifying new molecules with potent anti-tumor properties.
Chemical Synthesis
The compound serves as a building block in chemical synthesis, particularly in Pd-catalyzed C-N cross-coupling reactions . This process is essential for creating complex molecules with potential pharmacological activities.
Mechanistic Studies
Researchers use this compound to investigate the mechanisms of action of indole-based anticancer molecules . Understanding how these molecules interact with biological targets can lead to the development of more effective treatments.
Drug Discovery
The compound’s role in the synthesis of diverse indole derivatives makes it a significant player in drug discovery efforts . Its incorporation into new molecules could lead to breakthroughs in various therapeutic areas.
Pharmacological Profiling
The compound is used in pharmacological profiling to assess the efficacy and safety of new drug candidates . It helps in determining the therapeutic potential of new compounds.
Biochemical Research
In biochemical research, this compound is used to study the interaction between small molecules and biological macromolecules . Such interactions are fundamental to the discovery of new drugs.
Material Science
Beyond its applications in life sciences, the compound may also find use in material science, particularly in the development of organic electronic materials due to its structural properties .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSEOTZFWPIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide | |
CAS RN |
1609396-27-1 | |
| Record name | 3-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




